An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal: Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal: Properties, Structure, and Synthetic Utility
Introduction
3-Hydroxy-2,2-dimethylpropanal, also known by synonyms such as hydroxypivaldehyde and pentaldol, is a bifunctional organic compound of significant interest to researchers and professionals in drug development, agrochemicals, and fine chemical synthesis.[1][2][3][4] Its unique structure, featuring a sterically hindered neopentyl core with both a primary hydroxyl and a reactive aldehyde group, makes it a versatile building block for the synthesis of complex molecules.[1] This guide provides an in-depth exploration of its chemical properties, structural features, and key applications, with a focus on the practical insights relevant to laboratory and industrial settings.
Chemical Structure and Properties
The structural foundation of 3-hydroxy-2,2-dimethylpropanal is a propanal backbone with two methyl groups at the C2 position and a hydroxyl group at the C3 position. This arrangement, particularly the gem-dimethyl group adjacent to the aldehyde, imposes significant steric constraints that can be strategically exploited to influence the diastereoselectivity of chemical reactions.[1]
Molecular and Spectroscopic Data
The structural integrity of 3-hydroxy-2,2-dimethylpropanal can be unequivocally confirmed through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In ¹H NMR, the aldehyde proton exhibits a characteristic downfield chemical shift around 9.65 ppm, while the gem-dimethyl protons resonate further upfield.[1] The protons of the methylene and hydroxyl groups also show distinct signals. ¹³C NMR spectroscopy complements this by providing insights into the carbon framework of the molecule.
Mass spectrometry, specifically electron ionization (EI-MS), reveals a characteristic fragmentation pattern that serves as a molecular fingerprint for identification.[1][5] Infrared (IR) spectroscopy further corroborates the structure by showing characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.[6]
Diagram 1: Chemical Structure of 3-Hydroxy-2,2-dimethylpropanal
The aldol condensation pathway for the synthesis of 3-Hydroxy-2,2-dimethylpropanal.
Experimental Protocol: Synthesis of 3-Hydroxy-2,2-dimethylpropanal
Materials:
-
Isobutyraldehyde
-
Formaldehyde (37% aqueous solution)
-
Triethylamine (or other suitable base)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
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Stirring apparatus
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and an addition funnel, combine isobutyraldehyde and a catalytic amount of triethylamine. Cool the flask in an ice bath to 0-5 °C.
-
Aldehyde Addition: Slowly add the formaldehyde solution dropwise from the addition funnel to the stirred isobutyraldehyde mixture, maintaining the temperature below 10 °C. The rate of addition should be controlled to prevent an exothermic runaway reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-hydroxy-2,2-dimethylpropanal can be purified by vacuum distillation or crystallization.
Key Chemical Transformations
The bifunctional nature of 3-hydroxy-2,2-dimethylpropanal allows for a diverse range of chemical transformations, making it a valuable intermediate.
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Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 3-hydroxy-2,2-dimethylpropanoic acid. [1]Careful selection of mild oxidizing agents is necessary to prevent over-oxidation of the primary alcohol. [1]Conversely, the hydroxyl group can be oxidized to a carbonyl, though this is less common.
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Reduction: The aldehyde can be reduced to a primary alcohol, forming neopentyl glycol (2,2-dimethylpropane-1,3-diol), a widely used monomer in the polymer industry.
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Tishchenko Reaction: In the presence of a suitable base, 3-hydroxy-2,2-dimethylpropanal can undergo a Tishchenko reaction, a disproportionation reaction where two molecules of the aldehyde react to form an ester. [1]This results in the formation of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate. [1]* Cyclocondensation Reactions: The aldehyde and hydroxyl groups can participate in cyclocondensation reactions to form various heterocyclic compounds, such as pyrans. [1]* Nucleophilic Additions: The aldehyde group is susceptible to nucleophilic attack, enabling the formation of cyanohydrins and other addition products. [7][8]
Applications in Research and Drug Development
The unique structural features of 3-hydroxy-2,2-dimethylpropanal have led to its use in several areas of chemical research and development:
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Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). [4]For instance, it has been used in the preparation of 4,1-benzoxazepines, which have shown potential as squalene synthase inhibitors for cholesterol synthesis inhibition. [7][8]Its role as a chiral precursor is also of significant interest in the synthesis of enantiomerically pure drugs. [1]* Agrochemicals: The core structure of 3-hydroxy-2,2-dimethylpropanal can be incorporated into novel herbicides, insecticides, and fungicides. [4]* Fine and Specialty Chemicals: It is a precursor for the synthesis of fragrances, polymers, and other fine chemicals. [4]
Safety and Handling
3-Hydroxy-2,2-dimethylpropanal is an eye irritant and may cause skin and respiratory irritation. [9][10]It is essential to handle this chemical in a well-ventilated area, preferably within a chemical fume hood. [11][12]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [13][14] Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. [15][11][13]The container should be kept tightly closed. [11][12]For maintaining product quality, refrigeration is recommended. [15][11]
Conclusion
3-Hydroxy-2,2-dimethylpropanal is a versatile and valuable building block in organic synthesis. Its distinct structural characteristics, particularly the combination of a sterically hindered aldehyde and a primary alcohol, provide a platform for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe and effective utilization in a research or industrial setting.
References
-
PubChem. (n.d.). 3-Hydroxy-2,2-dimethylpropionaldehyde. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-hydroxypropionaldehyde (CAS 597-31-9). Retrieved from [Link]
-
PubChemLite. (n.d.). 3-hydroxy-2,2-dimethylpropanal (C5H10O2). Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,2-Dimethyl-3-hydroxypropionaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,2-Dimethyl-3-hydroxypropionaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Hydroxy-2,2-dimethylpropanal-dimethyl-acetal. Retrieved from [Link]
-
PubChem. (n.d.). CID 88425448. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,2-Dimethyl-3-hydroxypropionaldehyde. Retrieved from [Link]
-
Haz-Map. (n.d.). 3-Hydroxy-2,2-dimethylpropionaldehyde. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 597-31-9: Hydroxypivalaldehyde | CymitQuimica [cymitquimica.com]
- 3. 3-Hydroxy-2,2-Dimethylpropanal | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]
- 6. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]
- 7. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 597-31-9 Cas No. | 3-Hydroxy-2,2-dimethylpropanal | Apollo [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. biosynth.com [biosynth.com]
- 14. fishersci.fr [fishersci.fr]
- 15. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | FH147438 [biosynth.com]
